- Preparation of pyrrolotriazinone derivatives as therapeutic PI3K inhibitors, World Intellectual Property Organization, , ,
Cas no 941714-57-4 (Methyl 3-bromo-1H-pyrrole-2-carboxylate)

941714-57-4 structure
Nome del prodotto:Methyl 3-bromo-1H-pyrrole-2-carboxylate
Numero CAS:941714-57-4
MF:C6H6BrNO2
MW:204.021340847015
MDL:MFCD23106341
CID:1122365
Methyl 3-bromo-1H-pyrrole-2-carboxylate Proprietà chimiche e fisiche
Nomi e identificatori
-
- 3-bromo-1H-Pyrrole-2-carboxylic acid methyl ester
- Methyl 3-Bromopyrrole-2-carboxylate
- methyl 3-bromo-1H-pyrrole-2-carboxylate
- AK171920
- RWYUPXPKZMQREC-UHFFFAOYSA-N
- 7019AJ
- PB38397
- TRA0026484
- FCH1877829
- SB22087
- SY026993
- AB0072694
- Methyl 3-bromo-1H-pyrrole-2-carboxylate (ACI)
- 3-Bromopyrrole-2-carboxylic acid methyl ester
- Methyl 3-bromo-1H-pyrrole-2-carboxylate
-
- MDL: MFCD23106341
- Inchi: 1S/C6H6BrNO2/c1-10-6(9)5-4(7)2-3-8-5/h2-3,8H,1H3
- Chiave InChI: RWYUPXPKZMQREC-UHFFFAOYSA-N
- Sorrisi: O=C(C1=C(Br)C=CN1)OC
Proprietà calcolate
- Massa esatta: 202.95800
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 10
- Conta legami ruotabili: 2
- Complessità: 140
- Superficie polare topologica: 42.1
Proprietà sperimentali
- Densità: 1.674±0.06 g/cm3 (20 ºC 760 Torr),
- Punto di ebollizione: 286.2±20.0 ºC (760 Torr),
- Punto di infiammabilità: 126.9±21.8 ºC,
- Solubilità: Leggermente solubile (3,5 g/l) (25°C),
- PSA: 42.09000
- LogP: 1.56380
Methyl 3-bromo-1H-pyrrole-2-carboxylate Informazioni sulla sicurezza
- Parola segnale:Warning
- Dichiarazione di pericolo: H302-H315-H319-H335
- Dichiarazione di avvertimento: P261-P305+P351+P338
- Condizioni di conservazione:Sealed in dry,2-8°C(BD301530)
Methyl 3-bromo-1H-pyrrole-2-carboxylate Dati doganali
- CODICE SA:2933990090
- Dati doganali:
Codice doganale cinese:
2933990090Panoramica:
293399090. altri composti eterociclici contenenti solo eteroatomi azotati. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso per, Si prega di indicare l'aspetto di Urotropina, 6- caprolattam si prega di indicare l'aspetto, Data di firma
Riassunto:
293399090. composti eterociclici con etero-atomo(i) di azoto. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%
Methyl 3-bromo-1H-pyrrole-2-carboxylate Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
abcr | AB452136-5 g |
Methyl 3-bromopyrrole-2-carboxylate, 95%; . |
941714-57-4 | 95% | 5g |
€327.40 | 2022-06-10 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-LQ324-5g |
Methyl 3-bromo-1H-pyrrole-2-carboxylate |
941714-57-4 | 95% | 5g |
1130.0CNY | 2021-07-17 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZJ0001-5G |
methyl 3-bromo-1H-pyrrole-2-carboxylate |
941714-57-4 | 97% | 5g |
¥ 594.00 | 2023-04-12 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZJ0001-10G |
methyl 3-bromo-1H-pyrrole-2-carboxylate |
941714-57-4 | 97% | 10g |
¥ 990.00 | 2023-04-12 | |
Chemenu | CM103817-5g |
methyl 3-bromo-1H-pyrrole-2-carboxylate |
941714-57-4 | 95%+ | 5g |
$234 | 2021-08-06 | |
abcr | AB452136-100g |
Methyl 3-bromopyrrole-2-carboxylate, 95%; . |
941714-57-4 | 95% | 100g |
€1461.00 | 2024-08-03 | |
eNovation Chemicals LLC | D500159-1G |
methyl 3-bromo-1H-pyrrole-2-carboxylate |
941714-57-4 | 97% | 1G |
$135 | 2022-10-31 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M178370-1g |
Methyl 3-bromo-1H-pyrrole-2-carboxylate |
941714-57-4 | 97% | 1g |
¥247.90 | 2023-09-01 | |
Alichem | A109004993-10g |
Methyl 3-bromo-1H-pyrrole-2-carboxylate |
941714-57-4 | 95% | 10g |
$454.50 | 2023-08-31 | |
abcr | AB452136-1 g |
Methyl 3-bromopyrrole-2-carboxylate, 95%; . |
941714-57-4 | 95% | 1g |
€230.00 | 2023-04-22 |
Methyl 3-bromo-1H-pyrrole-2-carboxylate Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Sodium methoxide Solvents: Methanol ; 4 h, rt
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Sodium methoxide Solvents: Methanol ; cooled; 5 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water ; cooled
1.3 Reagents: Ammonia Solvents: Methanol , Water ; 1 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water ; cooled
1.3 Reagents: Ammonia Solvents: Methanol , Water ; 1 h, rt
Riferimento
- Pyrrolotriazine derivatives as PI3K inhibitors and their preparation, World Intellectual Property Organization, , ,
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 5 h, 65 °C
Riferimento
- Rapid Access to Azabicyclo[3.3.1]nonanes by a Tandem Diverted Tsuji-Trost ProcessChemistry - A European Journal, 2020, 26(63), 14330-14334,
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Zinc bromide Solvents: Dichloromethane ; rt → reflux; 2 h, reflux; cooled
1.2 Reagents: Sodium bicarbonate Solvents: Water
1.2 Reagents: Sodium bicarbonate Solvents: Water
Riferimento
- Process for preparation of compound for treating hepatitis B, China, , ,
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: Zinc bromide Solvents: Dichloromethane ; 5 h, 18 °C
Riferimento
- Attempts to Mimic Key Bond-Forming Events Associated with the Proposed Biogenesis of the Pentacyclic LamellarinsAustralian Journal of Chemistry, 2008, 61(2), 80-93,
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; cooled; overnight, rt
Riferimento
- Preparation of amide compounds containing adamantane moiety as 11β-HSD1 inhibitors, World Intellectual Property Organization, , ,
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: Zinc bromide
Riferimento
- A Total Synthesis of the Marine Alkaloid Ningalin B from (S)-ProlineAustralian Journal of Chemistry, 2009, 62(7), 683-691,
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: Sodium methoxide Solvents: Methanol ; 0 °C; 4 h, rt
Riferimento
- Pyrrolotriazinone derivatives as PI3K inhibitors and their preparation, World Intellectual Property Organization, , ,
Metodo di produzione 9
Condizioni di reazione
1.1 Reagents: Propargyl alcohol Catalysts: Cuprous iodide , Dichlorobis(triphenylphosphine)palladium Solvents: Triethylamine ; 20 h, 80 °C
Riferimento
- Synthesis of 4,5-disubstituted pyrano[3,4-b]pyrrol-7(1H)-ones via Sonogashira-Hagihara cross-coupling of N-benzenesulfonyl-3-bromo-1H-pyrrole-2-carboxylate and subsequent iodine-mediated cyclizationHeterocycles, 2018, 97(2), 916-930,
Methyl 3-bromo-1H-pyrrole-2-carboxylate Raw materials
- 3-bromo-1H-Pyrrole-2-carboxylic acid
- 1-tert-butyl 2-methyl 3-bromo-1H-pyrrole-1,2-dicarboxylate
- Methyl 3-bromo-1-(phenylsulfonyl)-1H-pyrrole-2-carboxylate
Methyl 3-bromo-1H-pyrrole-2-carboxylate Preparation Products
Methyl 3-bromo-1H-pyrrole-2-carboxylate Letteratura correlata
-
Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406
-
Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039
-
3. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
-
Jens P. Eußner,Stefanie Dehnen Chem. Commun., 2014,50, 11385-11388
941714-57-4 (Methyl 3-bromo-1H-pyrrole-2-carboxylate) Prodotti correlati
- 81574-58-5(2,4,6-Trimethoxy-3-methyl-benzaldehyde)
- 2138377-20-3(4,4-Dimethyl-2-(propane-1-sulfonyl)cyclohexane-1-carboxylic acid)
- 1856534-78-5(2-Thiophenemethanol, α-[1-(aminomethyl)cyclopropyl]tetrahydro-2-methyl-)
- 2202118-53-2(2-(Oxetan-3-yloxy)quinoline)
- 2160009-60-7(5-(dimethyl-1H-1,2,4-triazol-1-yl)-1-methyl-1H-pyrazole-4-carbaldehyde)
- 2172396-61-9(6-Amino-5-(2-methoxyphenyl)-2-(piperazin-1-yl)-3,4-dihydropyrimidin-4-one)
- 1864054-30-7(3-(3,4-Difluorophenoxy)piperidine hydrochloride)
- 625112-45-0(2-Cyano-6-nitro-p-xylene)
- 33670-49-4(Azidocyclobutane)
- 2171238-88-1((3S)-3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynamido-4-methylpentanoic acid)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:941714-57-4)Methyl 3-bromo-1H-pyrrole-2-carboxylate

Purezza:99%/99%
Quantità:25g/100g
Prezzo ($):278.0/1106.0
atkchemica
(CAS:941714-57-4)Methyl 3-bromo-1H-pyrrole-2-carboxylate

Purezza:95%+
Quantità:1g/5g/10g/100g
Prezzo ($):Inchiesta